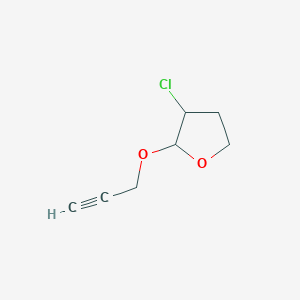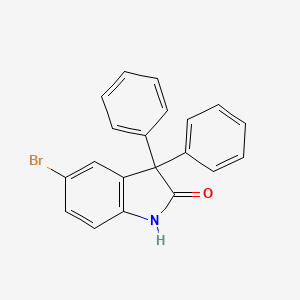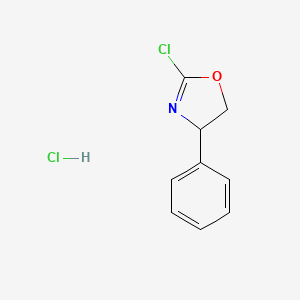
2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures . The reaction conditions often include room temperature for the initial steps, followed by heating to achieve the desired cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This approach enhances safety and efficiency by minimizing the handling of hazardous reagents and allowing for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be employed to replace the chlorine atom, depending on the desired product.
Major Products Formed
Oxidation: The major product is the corresponding oxazole.
Substitution: The products vary based on the nucleophile used but generally include substituted oxazoles.
Scientific Research Applications
2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-phenyl-1,3-oxazole
- 4-Phenyl-1,3-oxazole
- 2-Chloro-1,3-oxazole
Uniqueness
2-Chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to other oxazole derivatives .
Properties
CAS No. |
63461-20-1 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
2-chloro-4-phenyl-4,5-dihydro-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-5,8H,6H2;1H |
InChI Key |
OOTDHADCYDBJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)Cl)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)

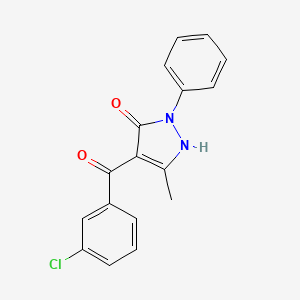
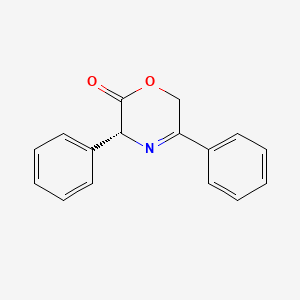
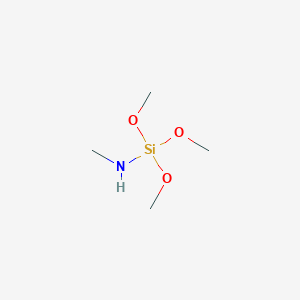

![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

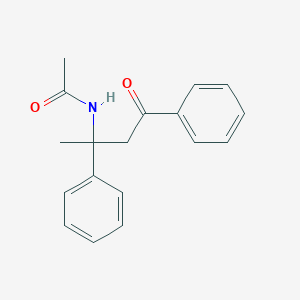

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
